molecular formula C23H22ClN3O2S B11429100 3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11429100
M. Wt: 440.0 g/mol
InChI Key: LYAMFWYKHUMJSP-UHFFFAOYSA-N
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Description

3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the chloro and ethoxy groups: These functional groups are introduced through substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the aromatic rings.

    Formation of the carbonitrile group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the pyrido[2,1-b][1,3,5]thiadiazine core and the specific arrangement of substituents contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22ClN3O2S/c1-3-29-17-9-7-16(8-10-17)18-11-22(28)27-13-26(14-30-23(27)19(18)12-25)21-6-4-5-20(24)15(21)2/h4-10,18H,3,11,13-14H2,1-2H3

InChI Key

LYAMFWYKHUMJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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